molecular formula C17H16O2 B14447779 5,7-Dimethyl-4-phenyl-3,4-dihydro-2H-1-benzopyran-2-one CAS No. 75164-84-0

5,7-Dimethyl-4-phenyl-3,4-dihydro-2H-1-benzopyran-2-one

Cat. No.: B14447779
CAS No.: 75164-84-0
M. Wt: 252.31 g/mol
InChI Key: QSFNBVNUEQCMSC-UHFFFAOYSA-N
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Description

5,7-Dimethyl-4-phenyl-3,4-dihydro-2H-1-benzopyran-2-one is a chemical compound belonging to the class of benzopyrans Benzopyrans are known for their diverse biological activities and are often found in natural products

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dimethyl-4-phenyl-3,4-dihydro-2H-1-benzopyran-2-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 4-phenyl-3-buten-2-one with 2,4-pentanedione in the presence of a base can yield the desired benzopyran derivative .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The scalability of the synthesis process is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

5,7-Dimethyl-4-phenyl-3,4-dihydro-2H-1-benzopyran-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or quinones.

    Reduction: Reduction reactions can convert the compound into its dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzopyran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.

Scientific Research Applications

5,7-Dimethyl-4-phenyl-3,4-dihydro-2H-1-benzopyran-2-one has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the treatment of certain diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 5,7-Dimethyl-4-phenyl-3,4-dihydro-2H-1-benzopyran-2-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Chroman: A structurally related compound with similar biological activities.

    Coumarin: Another benzopyran derivative known for its anticoagulant properties.

    Flavanone: A type of flavonoid with a similar core structure but different functional groups.

Uniqueness

5,7-Dimethyl-4-phenyl-3,4-dihydro-2H-1-benzopyran-2-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications.

Properties

CAS No.

75164-84-0

Molecular Formula

C17H16O2

Molecular Weight

252.31 g/mol

IUPAC Name

5,7-dimethyl-4-phenyl-3,4-dihydrochromen-2-one

InChI

InChI=1S/C17H16O2/c1-11-8-12(2)17-14(13-6-4-3-5-7-13)10-16(18)19-15(17)9-11/h3-9,14H,10H2,1-2H3

InChI Key

QSFNBVNUEQCMSC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(CC(=O)OC2=C1)C3=CC=CC=C3)C

Origin of Product

United States

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